3-iodo-N-isopropyl-4-methoxybenzamide
Description
3-Iodo-N-isopropyl-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 4-position, an iodine atom at the 3-position, and an isopropyl substituent on the amide nitrogen. The following analysis compares it to structurally related benzamide/benzoate derivatives to infer key differences and trends.
Properties
Molecular Formula |
C11H14INO2 |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14INO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14) |
InChI Key |
ZWYTWJGANULIAU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)I |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences between 3-iodo-N-isopropyl-4-methoxybenzamide and analogs from the evidence:
Key Observations :
- Iodine vs. Amino/Cyano Groups: The iodine atom in the target compound introduces significant steric bulk and electron-withdrawing effects, contrasting with the electron-donating amino group in 3-amino-4-methoxybenzamide or the polar cyano group in 4-cyano-N-(3-methylisoxazol-5-yl)benzamide .
- N-Substituents : The isopropyl group on the amide nitrogen may enhance lipophilicity compared to smaller substituents (e.g., methyl or hydrogen) in other analogs.
Physicochemical Properties
Molecular Weight and Solubility
- The iodine atom and isopropyl group increase the molecular weight of this compound (~305.1 g/mol) compared to simpler analogs like 3-amino-4-methoxybenzamide (180.2 g/mol) .
- Solubility: The cyano group in 4-cyano-N-(3-methylisoxazol-5-yl)benzamide likely improves water solubility relative to the iodo-substituted compound, where iodine’s hydrophobicity may reduce solubility .
Electronic Effects
- The electron-withdrawing iodine atom in the target compound could deactivate the benzene ring, altering reactivity in electrophilic substitution reactions compared to analogs with electron-donating groups (e.g., 3-amino-4-methoxybenzamide) .
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